methyl dibenzo[b,d]furan-2-carboxylate
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Overview
Description
methyl dibenzo[b,d]furan-2-carboxylate is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl dibenzo[b,d]furan-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then methylated to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: methyl dibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
methyl dibenzo[b,d]furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl dibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Dibenzofuran: Shares the core benzofuran structure but lacks the carboxylate group.
Methyl Dibenzofuran: Similar structure but without the carboxylate group.
Ethyl Dibenzofuran-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: methyl dibenzo[b,d]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other benzofuran derivatives .
Biological Activity
Methyl dibenzo[b,d]furan-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound belongs to the dibenzofuran family, which is characterized by a fused benzene and furan ring system. The synthesis of dibenzofuran derivatives typically involves various methods, including cyclization reactions and heteroannulation processes. For instance, one-pot synthesis strategies have been developed to streamline the production of such compounds, often utilizing acid catalysis to achieve high yields efficiently .
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an anticancer agent and its activity against various pathogens, including Mycobacterium tuberculosis. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
- Kinase Inhibition : Research indicates that derivatives of dibenzofuran can act as potent inhibitors of specific kinases involved in cancer progression. For example, compounds derived from this compound have shown inhibitory activity against Pim kinases, which are implicated in acute myeloid leukemia (AML). In vitro studies demonstrated that certain derivatives possess low micromolar IC50 values against cancer cell lines expressing high levels of these kinases .
- Structure-Activity Relationship (SAR) : The incorporation of hydroxyl groups at specific positions on the dibenzofuran scaffold enhances binding affinity to kinase targets. Compounds with 1,3-dihydroxy substitutions exhibited significant antiproliferative activities across multiple cancer cell lines .
Antimycobacterial Activity
This compound and its analogs have also been evaluated for their antimycobacterial properties. Notably, several synthesized derivatives were tested against Mycobacterium tuberculosis H37Rv, revealing promising results:
- Minimum Inhibitory Concentration (MIC) : Among the tested compounds, some exhibited MIC values as low as 3.13 μg/mL, indicating strong activity against tuberculosis .
Case Study 1: Anticancer Properties
A study focused on the synthesis of various dibenzofuran derivatives highlighted their potential as anticancer agents through kinase inhibition. The lead compound demonstrated significant selectivity and potency against Pim-1 and CLK1 kinases, with IC50 values in the nanomolar range .
Compound | Target Kinase | IC50 (µM) |
---|---|---|
Lead Compound | Pim-1 | 0.004 |
Lead Compound | CLK1 | 0.008 |
Case Study 2: Antimycobacterial Activity
In another investigation, a series of pyranoquinoline analogues derived from this compound were assessed for their antimycobacterial activity. The most active compounds displayed MIC values significantly lower than those of standard treatments, suggesting potential for further development as therapeutic agents against tuberculosis .
Compound | MIC (µg/mL) |
---|---|
4f | 3.13 |
5f | 3.13 |
Properties
IUPAC Name |
methyl dibenzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQTUIVYNKZDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.